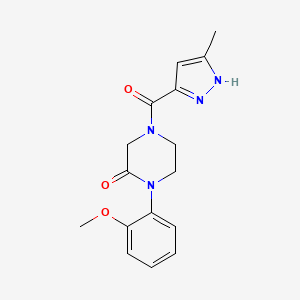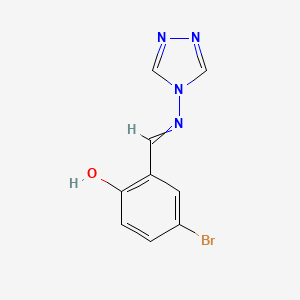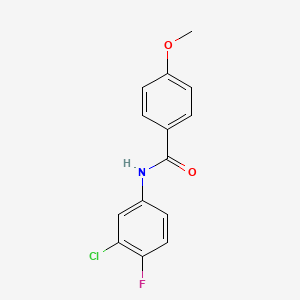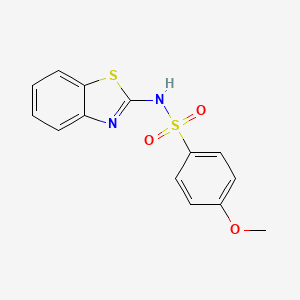![molecular formula C21H19ClN4O2 B5591583 (2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B5591583.png)
(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyrazole moiety, and a chlorophenyl group
Scientific Research Applications
(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential effects on biological systems, including its binding affinity to various molecular targets.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyrazole moiety: This step often involves the reaction of a hydrazine derivative with a diketone or similar compound to form the pyrazole ring.
Attachment of the chlorophenyl group: This can be done through a substitution reaction, where a chlorophenyl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the chlorophenyl ring.
Mechanism of Action
The mechanism of action of (2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide include other pyrrolidine derivatives, pyrazole-containing compounds, and chlorophenyl-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of these functional groups, which can confer specific properties and reactivity
Properties
IUPAC Name |
(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-16-6-1-4-14(12-16)15-5-2-7-17(13-15)24-20(27)19-8-3-11-26(19)21(28)18-9-10-23-25-18/h1-2,4-7,9-10,12-13,19H,3,8,11H2,(H,23,25)(H,24,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETBYFWVOJUZDB-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NN2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=NN2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)
![N-[(FURAN-2-YL)METHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE](/img/structure/B5591509.png)

![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)

![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B5591532.png)
![7-[[4-(3-Carboxy-2-oxochromen-7-yl)oxy-6-phenoxy-1,3,5-triazin-2-yl]oxy]-2-oxochromene-3-carboxylic acid](/img/structure/B5591537.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4-(1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5591542.png)
![1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B5591548.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5591552.png)

![(E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine](/img/structure/B5591565.png)
![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)
